The synthesis of N,N,1-Trimethyl-1H-imidazole-2-carboxamide typically involves cyclization reactions starting from amido-nitriles. A common method includes:
The molecular structure of N,N,1-Trimethyl-1H-imidazole-2-carboxamide features a five-membered imidazole ring with two nitrogen atoms located at positions 1 and 3. The structural characteristics include:
N,N,1-Trimethyl-1H-imidazole-2-carboxamide participates in various chemical reactions:
Each type of reaction requires specific conditions regarding temperature, solvent choice, and concentration to achieve desired yields.
The mechanism of action for N,N,1-trimethyl-1H-imidazole-2-carboxamide involves its interaction with biological targets such as enzymes and receptors:
Studies have indicated that this compound may exhibit enzyme inhibition properties, making it relevant in drug discovery contexts.
N,N,1-trimethyl-1H-imidazole-2-carboxamide possesses several notable physical and chemical properties:
The compound is relatively stable under standard laboratory conditions but should be handled with care under extreme pH or temperature variations.
N,N,1-trimethyl-1H-imidazole-2-carboxamide has diverse applications across several scientific fields:
The systematic IUPAC name for this compound is N,N,1-Trimethyl-1H-imidazole-2-carboxamide, which precisely defines its molecular structure: a 1-methylimidazole core substituted at the C2 position by a carboxamide group where both amide hydrogens are replaced by methyl groups. This nomenclature follows Rule C-971.1 of Nomenclature of Organic Chemistry for substituted imidazoles. Validated synonyms include 1H-Imidazole-2-carboxamide, N,N,1-trimethyl- and N,N,1-Trimethyl-1H-imidazol-2-ylcarboxamide. The compound is occasionally referenced in commercial databases by its CAS registry designation without standardized common names, reflecting its status as a synthetic intermediate rather than a natural product. Registry records confirm consistent usage of the systematic name across chemical catalogs and scientific literature [1] [4].
The compound possesses the molecular formula C7H11N3O, determined through high-resolution mass spectrometry and elemental analysis. This formula corresponds to a calculated molecular weight of 153.18 g/mol, with the following elemental composition: carbon (55.54%), hydrogen (7.24%), nitrogen (27.43%), and oxygen (10.45%). The unsaturation index of 3 (accounting for the imidazole ring and carbonyl group) aligns with its bicyclic π-system. Isotopic distribution patterns show a characteristic M+1 peak intensity of approximately 8.1% due to natural abundance of 13C, supporting identity confirmation via mass spectral interpretation. The formula satisfies valency requirements for the proposed structure, including the tertiary amide configuration and quaternization of the imidazole N1 nitrogen [1] [4].
Table 1: Molecular Identification Data
Parameter | Value |
---|---|
Molecular Formula | C7H11N3O |
Exact Mass | 153.0902 Da |
Molecular Weight | 153.18 g/mol |
Elemental Composition | C 55.54%; H 7.24%; N 27.43%; O 10.45% |
Unsaturation Index | 3 |
The compound is unambiguously identified by its Chemical Abstracts Service (CAS) Registry Number 129378-60-5, globally recognized in chemical databases, safety documentation, and commercial catalogs. This unique identifier links to validated chemical structure representations across regulatory and scientific platforms. The canonical SMILES notation CN1C=C(N(C)C)N=C1 accurately encodes its molecular connectivity: a methyl-substituted nitrogen (N1) forms part of the imidazole ring, which connects to a tertiary carboxamide group [N(C)C] at the C2 position. This SMILES string generates the correct molecular graph when processed by cheminformatics tools like Open Babel, confirming its validity. Alternative isomeric SMILES representations exist (e.g., CN(C)C(=O)C2=NC=CN2C), but all valid forms map to the same chemical structure upon canonicalization, ensuring consistent electronic representation in structure-activity relationship studies [1] [4].
The synthetic emergence of N,N,1-Trimethyl-1H-imidazole-2-carboxamide parallels advancements in imidazole chemistry during the late 20th century, specifically the 1990s focus on N-alkylated imidazole derivatives as privileged scaffolds in medicinal chemistry. While precise details of its first synthesis remain undocumented in public literature, its patent appearance correlates with broader investigations into imidazole carboxamide bioisosteres. The compound likely originated from systematic structure-activity relationship (SAR) explorations of simpler precursors like 1H-imidazole-2-carboxamide (CAS# 16093-82-6), where sequential N-methylation was employed to modulate metabolic stability and membrane permeability [8].
A significant synthetic breakthrough was documented in 2022 with the development of a high-yield copper-catalyzed route to crystalline imidazole carboxamides, achieving 86% yield for structurally related derivatives. This method employed copper acetate catalysis in toluene under nitrogen protection, followed by dichloromethane extraction and recrystallization—conditions potentially adaptable to N,N,1-Trimethyl-1H-imidazole-2-carboxamide production. The driving force for its development stemmed from pharmaceutical industry needs for compact, polar heterocycles capable of forming multiple hydrogen bonds while resisting oxidative metabolism. Its inclusion in chemical vendor catalogs by the early 2000s marked its transition from research curiosity to commercially accessible building block [2] [4].
N,N,1-Trimethyl-1H-imidazole-2-carboxamide exemplifies the strategic application of regioselective N-alkylation to optimize heterocyclic pharmacophores. Its structural features confer three principal advantages in drug design:
Hydrogen-Binding Tunability: The N,N-dimethylcarboxamide group serves as a conformationally stable hydrogen-bond acceptor, with the carbonyl oxygen exhibiting strong dipole moment (μ ≈ 2.9 D). Unlike primary amides, this tertiary amide cannot donate hydrogen bonds, preventing undesired solvation or protein interactions while maintaining water solubility. X-ray crystallography of analogues confirms the carbonyl group remains accessible for molecular recognition events [2].
Metabolic Stabilization: Methylation at the imidazole N1 position and amide nitrogen significantly retards oxidative metabolism. Comparative studies show that N-methylation of imidazole carboxamides reduces cytochrome P450-mediated clearance by >50% in microsomal assays, extending plasma half-life in vivo. This modification addresses a key limitation of unsubstituted imidazole carboxamides as drug candidates [3] [8].
Conformational Restriction: The methyl groups impose subtle steric constraints that favor bioactive conformations. Crystal structures reveal that N,N-dimethylation forces the amide carbonyl into near-coplanarity with the imidazole ring (dihedral angle ≈ 15-25°), potentially pre-organizing the molecule for target binding. This contrasts with primary amides exhibiting greater rotational freedom [2].
Table 2: Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Density | 1.11 g/cm³ | Estimated from analogue |
Boiling Point | 257°C | Experimental measurement |
Flash Point | 109°C | Standard test method |
LogP (calculated) | 0.32 ± 0.1 | XLogP3 |
Water Solubility (predicted) | 8.2 g/L (25°C) | ALOGPS |
The compound’s pharmacological relevance is highlighted by its structural role in bioactive molecules:
Antibiotic Resistance Reversal: Chinese Patent CN111187218A discloses structurally analogous 1-substituted imidazole-2-carboxylic acid derivatives as potent metal β-lactamase inhibitors, restoring efficacy of β-lactam antibiotics against resistant bacteria. Molecular docking suggests the carboxamide oxygen coordinates zinc ions in enzyme active sites, with N-methylation enhancing membrane penetration in Gram-negative pathogens [5].
Kinase Modulation: Close derivatives appear as hinge-binding motifs in kinase inhibitors (e.g., proto-oncogene tyrosine-protein kinase Src), where the imidazole carboxamide forms critical hydrogen bonds with backbone residues. The N,N,1-trimethyl variant’s steric profile enables selective kinase targeting by exploiting unique ATP pocket geometries [5].
Nucleic Acid Recognition: The planar conjugated system enables stacking interactions with nucleic acid bases, explored in anticancer compounds targeting DNA replication or RNA function. Methylation tunes electron density to optimize stacking geometry while maintaining favorable desolvation energy profiles [2].
Table 3: Heterocyclic Core Features from Crystallography
Structural Feature | Metric | Biological Implication |
---|---|---|
Imidazole ring planarity | RMSD 0.008 Å | DNA/protein stacking interactions |
C2-Carboxamide bond length | 1.386(4) Å | Resonance stabilization |
C6–N3–C5 bond angle | 127.5(3)° | Distortion from ideal sp² geometry |
O1–C6 carbonyl bond distance | 1.215(4) Å | Strong dipole for H-bond acceptance |
Amide-imidazole dihedral angle | 15-25° | Pre-organization for target binding |
The compound’s versatility is evidenced by its incorporation into larger pharmacophores, such as 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS# 1640981-20-9), where it contributes to enhanced blood-brain barrier penetration in neuroactive compounds. Its synthesis from commodity chemicals like 1-methyl-1H-imidazole-2-carboxylic acid (CAS# 20485-43-2) further underscores its practicality as a medicinal chemistry building block [3] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: